

Solubility studies of 2-Phthalimidehydroxy-acetic acid in different solvents

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Compound of Interest

Compound Name: 2-Phthalimidehydroxy-acetic acid

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Solubility Studies of N-Hydroxyphthalimide: A Technical Guide

Disclaimer: Extensive research for "**2-Phthalimidehydroxy-acetic acid**" did not yield specific solubility data. This guide instead focuses on the closely related and structurally similar compound, N-Hydroxyphthalimide (NHPI), for which experimental data is available. The methodologies and data presented herein pertain to NHPI and serve as a valuable reference for researchers, scientists, and drug development professionals working with related chemical scaffolds.

Introduction

N-Hydroxyphthalimide (NHPI) is a crucial reagent and catalyst in a variety of organic syntheses. Its solubility in different solvents is a critical parameter for reaction optimization, purification, and formulation development. This technical guide provides a comprehensive overview of the solubility of NHPI in various pure and binary solvent systems, based on available experimental data. It also details the common experimental protocols for solubility determination and provides visualizations for the experimental workflow.

Data Presentation: Solubility of N-Hydroxyphthalimide

The following table summarizes the mole fraction solubility (x) of N-Hydroxyphthalimide in several pure solvents at various temperatures, as compiled from scientific literature.

Solvent	Temperature (K)	Mole Fraction Solubility (10 ³ x)
Acetic Acid	293.2	13.2
	313.2	24.8
	333.2	43.5
	353.2	70.9
	363.2	87.2
Methanol	278.15	3.52
	298.15	6.45
	318.15	11.20
Ethanol	278.15	4.01
	298.15	7.33
	318.15	12.72
1-Propanol	278.15	4.35
	298.15	7.95
	318.15	13.80
Acetone	278.15	16.51
	298.15	25.43
	318.15	37.92
Ethyl Acetate	278.15	9.03
	298.15	14.82
	318.15	23.35
Acetonitrile	278.15	5.82
	298.15	9.98
	318.15	16.32

2-Methoxyethanol	278.15	16.23
298.15	25.01	
318.15	37.15	

Note: The solubility of NHPI generally increases with rising temperature in the presented solvents.^{[1][2]}

Experimental Protocols

The determination of solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. The data presented in this guide were primarily obtained using the isothermal saturation method and a laser monitoring method.

1. Isothermal Saturation Method (Shake-Flask Method)

This gravimetric method is a widely used and reliable technique for determining the equilibrium solubility of a solid in a liquid.

- Apparatus: A jacketed glass vessel to maintain a constant temperature, a magnetic stirrer, a filtration unit, and an analytical balance.
- Procedure:
 - An excess amount of the solid solute (NHPI) is added to a known mass of the solvent in the jacketed glass vessel.
 - The mixture is continuously agitated at a constant temperature for a sufficient time to ensure that equilibrium is reached.
 - Once equilibrium is established, the stirring is stopped, and the solution is allowed to stand for a period to allow the undissolved solid to settle.
 - A sample of the supernatant saturated solution is withdrawn using a pre-heated or pre-cooled syringe to avoid any temperature-induced precipitation.
 - The withdrawn sample is immediately filtered to remove any suspended solid particles.

- A known mass of the clear, saturated solution is then evaporated to dryness under controlled conditions (e.g., in a vacuum oven).
- The mass of the remaining solid residue is measured.
- The mole fraction solubility is then calculated from the masses of the solute and the solvent.

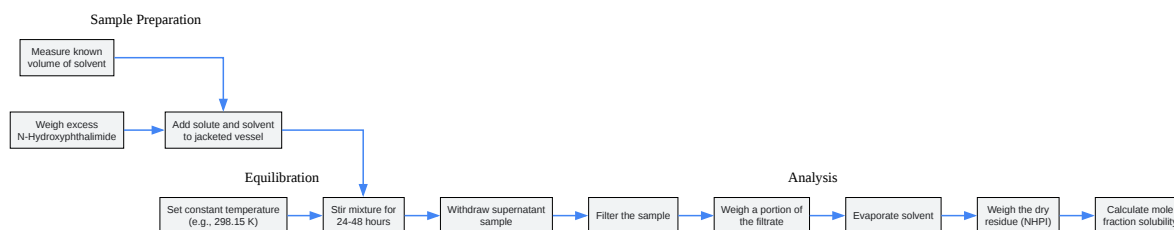
2. Laser Monitoring Method (Dynamic Method)

This method determines the temperature at which a solid-liquid mixture of a known composition becomes a clear solution upon heating.

- Apparatus: A laser monitoring system consisting of a laser emitter and a photodetector, a temperature-controlled sample cell, and a magnetic stirrer.
- Procedure:
 - A precise amount of the solute (NHPI) and the solvent are added to the sample cell.
 - The mixture is heated at a constant rate while being continuously stirred.
 - The laser beam passes through the sample, and the intensity of the transmitted light is monitored by the photodetector.
 - As the solid dissolves with increasing temperature, the turbidity of the solution decreases, leading to an increase in the intensity of the transmitted light.
 - The temperature at which the transmitted light intensity reaches a plateau, corresponding to the complete dissolution of the solid, is recorded as the saturation temperature for that specific composition.
 - This process is repeated for different compositions to construct a solubility curve.

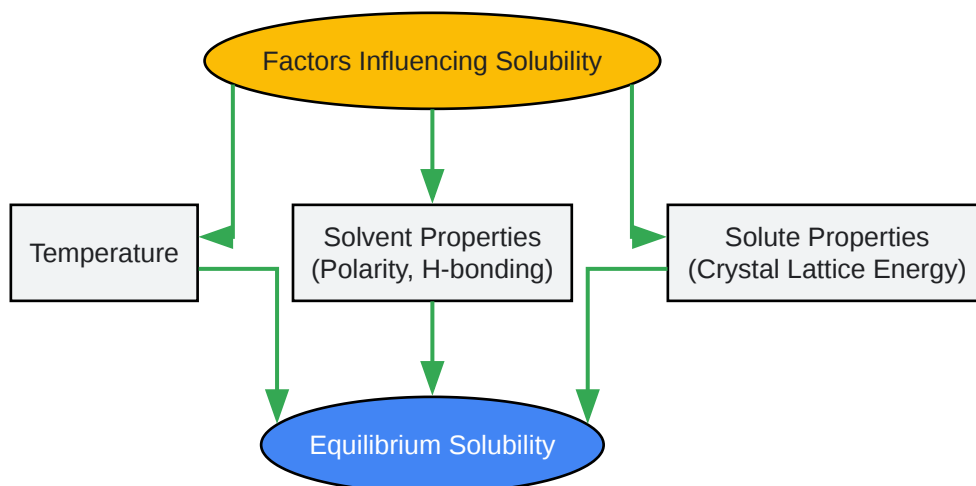
Mandatory Visualizations

The following diagrams illustrate the experimental workflow for the solubility determination of N-Hydroxyphthalimide.



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Caption: Isothermal Saturation Experimental Workflow.



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Caption: Factors Affecting NHPI Solubility.

Conclusion

The solubility of N-Hydroxyphthalimide is influenced by both the solvent and the temperature. The provided data and experimental protocols offer a foundational understanding for researchers. While no specific data was found for **2-Phthalimidehydroxy-acetic acid**, the information on its analogue, NHPI, provides a valuable starting point for further investigation and the development of predictive models for the solubility of related compounds.

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References

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